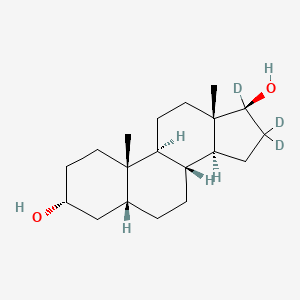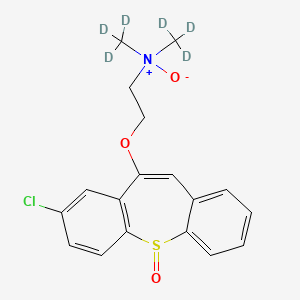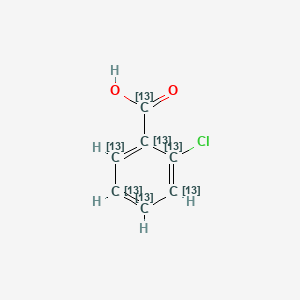![molecular formula C9H10FN3O3 B12412594 4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine (L-2’-FD4C) is an L-nucleoside analogue known for its potent antiviral properties. It exhibits significant activity against both human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This compound has garnered attention due to its ability to inhibit viral replication effectively, making it a promising candidate for antiviral therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine typically begins with L-xylose as the starting material. The process involves multiple steps, including fluorination and dehydrogenation reactions. One of the key steps is the conversion of L-xylose into the desired nucleoside analogue without evaporating any intermediate compounds to dryness .
Industrial Production Methods
Industrial production of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves optimizing the synthetic route to achieve high yields and purity. This often includes the use of advanced purification techniques and stringent reaction conditions to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its antiviral properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions are various derivatives of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine, each with potentially different antiviral activities .
科学研究应用
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in pharmaceutical research
作用机制
The mechanism of action of L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral polymerases, disrupting the synthesis of viral DNA and RNA .
相似化合物的比较
Similar Compounds
Lamivudine: Another L-nucleoside analogue used to treat HIV and HBV infections.
Adefovir: An acyclic nucleotide with activity against HBV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in HIV therapy
Uniqueness
L-2’-fluoro-2’,3’-dideoxy-2’,3’-didehydrocytidine stands out due to its high potency and low toxicity compared to other nucleoside analogues. Its unique structure allows for effective inhibition of viral replication with minimal side effects, making it a valuable addition to antiviral therapies .
属性
分子式 |
C9H10FN3O3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8+/m1/s1 |
InChI 键 |
KXCHLAARWGPSAG-XRGYYRRGSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@@H](O2)CO)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)










![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)

